molecular formula C16H15NO2 B4403461 N-phenyl-3-prop-2-enoxybenzamide

N-phenyl-3-prop-2-enoxybenzamide

Cat. No.: B4403461
M. Wt: 253.29 g/mol
InChI Key: SRDJGVSELHOEEK-UHFFFAOYSA-N
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Description

N-phenyl-3-prop-2-enoxybenzamide is a synthetic benzamide derivative intended for research and development purposes. This compound is part of the benzamide class, which is known for its significant presence in medicinal chemistry. Benzamide derivatives have been extensively studied and found to possess a wide range of biological activities, serving as key scaffolds in the development of therapeutic agents . While the specific properties of this compound are still under investigation, its molecular structure, which incorporates a benzamide core linked to a phenyl group and a propenoxy chain, suggests it may be of high interest as a building block in organic synthesis or as a potential pharmacophore. Researchers may find value in exploring its mechanism of action, particularly given that structurally related compounds have demonstrated bioactivity as antimitotic agents that inhibit tubulin polymerization , as well as dual inhibitors of topoisomerase I and cyclooxygenase-2 (COX-2) for anti-cancer research . Other benzamide-based molecules have also shown activity in modulating the serotonergic system, indicating the versatility of this chemical class . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigations.

Properties

IUPAC Name

N-phenyl-3-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-3-5-9-14/h2-10,12H,1,11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDJGVSELHOEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-prop-2-enoxybenzamide typically involves the reaction of phenol with propargyl bromide to form a propargyl ether intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with aniline derivatives in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-prop-2-enoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its corresponding amine.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol or methanol as solvents.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X), Lewis acids (AlCl3) as catalysts.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.

Scientific Research Applications

N-phenyl-3-prop-2-enoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-3-prop-2-enoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-phenyl-3-prop-2-enoxybenzamide and analogous benzamide derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound N-phenyl, 3-prop-2-enoxy (-OCH₂CH=CH₂) C₁₆H₁₅NO₂ Hypothesized applications in agrochemicals or catalysis; allyl ether may enhance reactivity. -
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-tert-butyl), 3-methyl C₁₂H₁₇NO₂ Contains N,O-bidentate directing group; used in metal-catalyzed C–H functionalization.
Mepronil N-(3-isopropoxyphenyl), 2-methyl C₁₅H₁₅NO₂ Agricultural fungicide; methyl and isopropoxy groups enhance lipophilicity and bioactivity.
Flutolanil N-(3-isopropoxyphenyl), 2-trifluoromethyl C₁₇H₁₆F₃NO₂ Systemic fungicide; trifluoromethyl group improves stability and pesticidal efficacy.
M8G N-(2-[(E)-3-(hydroxyamino)-3-oxoprop-1-en-1-yl]phenyl), 2-phenoxy C₂₂H₁₈N₂O₄ Hydroxamic acid moiety suggests metal-chelating potential; possible pharmacological activity.
(2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide Cyano (-CN), 3-phenoxyphenyl C₁₆H₁₂N₂O₂ Electron-withdrawing cyano group may influence electronic properties and bioactivity.

Structural and Electronic Comparisons

  • Substituent Effects: Electron-Donating vs. Withdrawing Groups: The prop-2-enoxy group in this compound is electron-donating via resonance, contrasting with electron-withdrawing groups like trifluoromethyl (flutolanil) or cyano (). These differences modulate solubility, reactivity, and biological interactions . Allyl Ether Reactivity: The unsaturated allyl ether may enable cycloaddition or polymerization reactions, a feature absent in saturated analogs like mepronil .
  • Hydrogen Bonding and Crystallography: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibit hydrogen-bonding networks via hydroxyl and amide groups, critical for crystal packing and directing metal coordination . Similar analysis for this compound would require X-ray studies (e.g., using SHELX or ORTEP ).

Q & A

Q. What are the common synthetic routes for N-phenyl-3-prop-2-enoxybenzamide, and how are reaction conditions optimized?

Methodological Answer: A typical synthesis involves sequential substitution and condensation reactions. For example, halogenated nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) can undergo nucleophilic substitution with propenol derivatives under alkaline conditions to introduce the propenoxy group. Subsequent reduction of the nitro group (e.g., using Fe/HCl) yields an aniline intermediate, which is condensed with a benzoyl chloride derivative (e.g., 3-prop-2-enoxybenzoyl chloride) in dichloromethane/pyridine to form the final benzamide . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (room temp for condensation), and stoichiometric ratios to minimize side products like over-alkylation .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • 1^1H NMR : The propenoxy group’s vinyl protons (δ ~5.5–6.5 ppm) show characteristic coupling patterns (e.g., J=1017HzJ = 10–17 \, \text{Hz} for trans/cis isomers). Overlap with aromatic protons can be addressed via 2D-COSY or NOESY to confirm spatial proximity .
  • IR : Stretching frequencies for the amide C=O (~1650–1680 cm1^{-1}) and ether C-O (~1200–1250 cm1^{-1}) distinguish functional groups. Discrepancies between calculated and observed spectra may indicate tautomerism or hydrogen bonding, requiring computational validation (e.g., DFT) .

Advanced Research Questions

Q. How do crystallographic data (e.g., SHELX refinement) resolve contradictions in reported molecular geometries of this compound analogs?

Methodological Answer: X-ray crystallography using SHELXL refines bond lengths and angles to <0.01 Å resolution. For example, discrepancies in amide torsion angles (e.g., C-N-C=O) between computational models and experimental data can arise from crystal packing forces. Hydrogen-bonding networks (e.g., N-H···O=C interactions) are mapped using graph-set analysis (R22_2^2(8) motifs) to validate supramolecular arrangements . Disordered propenoxy groups are modeled with partial occupancy and restraints on thermal parameters .

Q. What strategies mitigate conflicting bioactivity data in this compound derivatives during structure-activity relationship (SAR) studies?

Methodological Answer:

  • Controlled assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1%) to reduce variability .
  • Metabolic stability : Address false positives by pre-treating compounds with liver microsomes to identify labile groups (e.g., propenoxy hydrolysis). LC-MS monitors degradation products .
  • Docking studies : Use molecular dynamics (e.g., AutoDock Vina) to correlate bioactivity with hydrogen-bond donor/acceptor capacity of the benzamide and propenoxy moieties .

Q. How can regioselective functionalization of the propenoxy group be achieved to diversify this compound derivatives?

Methodological Answer:

  • Epoxidation : Treat the propenoxy double bond with mCPBA in CH2_2Cl2_2 to form an epoxide, enabling nucleophilic ring-opening with amines or thiols .
  • Click chemistry : Azide-alkyne cycloaddition (CuAAC) on a propargyl ether-modified derivative introduces triazole-linked functionalities .
  • Photocatalysis : Visible-light-mediated C-H activation (e.g., using Ir(ppy)3_3) selectively functionalizes the propenoxy group’s β-position .

Data Analysis and Validation

Q. What statistical methods resolve batch-to-batch variability in purity data for this compound?

Methodological Answer:

  • HPLC-MS : Use orthogonal C18 and HILIC columns to quantify impurities (e.g., unreacted aniline or benzoyl chloride). Principal Component Analysis (PCA) correlates variability with reaction parameters (e.g., pH, temperature) .
  • QbD approach : Design-of-Experiments (DoE) identifies critical process parameters (CPPs) like stirring rate and solvent purity, optimizing robustness .

Q. How do solvent polarity and hydrogen-bonding propensity affect the conformational stability of this compound in solution?

Methodological Answer:

  • NMR titration : Monitor chemical shift changes in DMSO-d6_6 vs. CDCl3_3 to assess solvent-induced amide rotamer populations.
  • MD simulations : Solvation free energy calculations (e.g., using AMBER) predict preferential stabilization of trans-amide conformers in apolar solvents .

Advanced Structural Characterization

Q. What crystallographic software (e.g., ORTEP-3) is recommended for visualizing and validating the molecular packing of this compound?

Methodological Answer: ORTEP-3 generates thermal ellipsoid plots to assess positional disorder and validate hydrogen-bonding motifs. For example, intermolecular N-H···O interactions between benzamide groups form infinite chains, visualized as "ladder" motifs. Mercury CSD or PLATON validates symmetry operations and void analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-phenyl-3-prop-2-enoxybenzamide
Reactant of Route 2
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N-phenyl-3-prop-2-enoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.